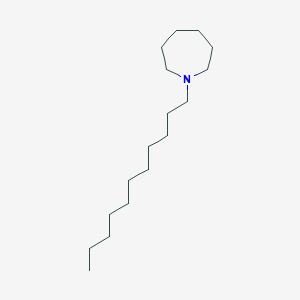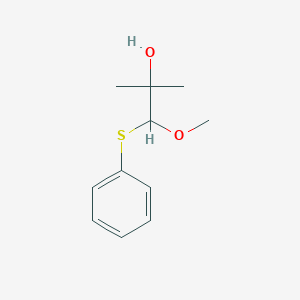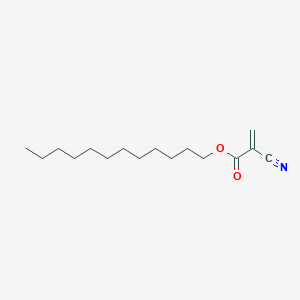
2-Propenoic acid, 2-cyano-, dodecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-cyano-, dodecyl ester is an organic compound belonging to the family of acrylates. Acrylates are esters derived from acrylic acid and its derivatives, characterized by the presence of a vinyl group directly attached to the carbonyl carbon of the ester group . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 2-Propenoic acid, 2-cyano-, dodecyl ester typically involves the esterification of 2-Propenoic acid with dodecyl alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
2-Propenoic acid, 2-cyano-, dodecyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Polymerization: The vinyl group in the compound makes it susceptible to polymerization reactions, forming polymers with diverse applications.
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various nucleophiles. Major products formed from these reactions include carboxylic acids, alcohols, and polymers.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-cyano-, dodecyl ester has numerous scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-cyano-, dodecyl ester involves its ability to undergo polymerization and form cross-linked networks. The vinyl group in the compound reacts with other monomers to create long polymer chains, which can be tailored for specific applications. The molecular targets and pathways involved in its action include the interaction with various initiators and catalysts that facilitate the polymerization process .
Vergleich Mit ähnlichen Verbindungen
2-Propenoic acid, 2-cyano-, dodecyl ester can be compared with other similar compounds, such as:
2-Propenoic acid, 2-methyl-, dodecyl ester: Known for its use in the production of methacrylate polymers.
2-Propenoic acid, 2-methyl-, decyl ester: Utilized in the synthesis of decyl methacrylate polymers.
The uniqueness of this compound lies in its cyano group, which imparts distinct chemical properties and reactivity compared to other acrylates.
Eigenschaften
CAS-Nummer |
74784-57-9 |
|---|---|
Molekularformel |
C16H27NO2 |
Molekulargewicht |
265.39 g/mol |
IUPAC-Name |
dodecyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C16H27NO2/c1-3-4-5-6-7-8-9-10-11-12-13-19-16(18)15(2)14-17/h2-13H2,1H3 |
InChI-Schlüssel |
LFJLAWZRNOKTDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C(=C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14438863.png)
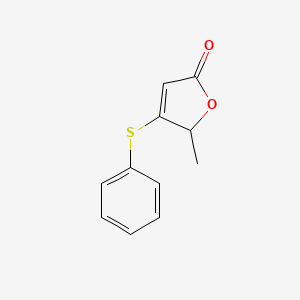
![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)
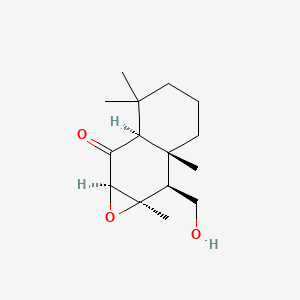
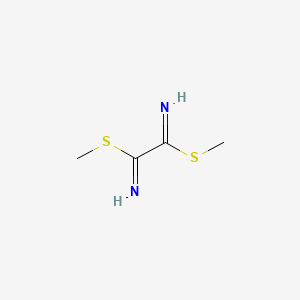
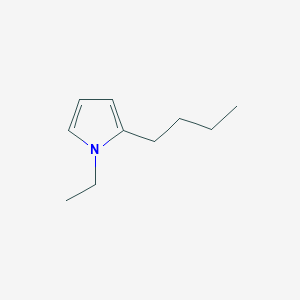
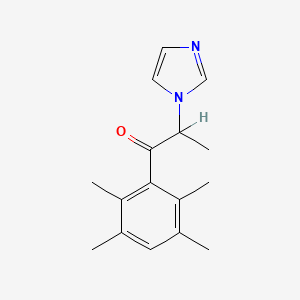
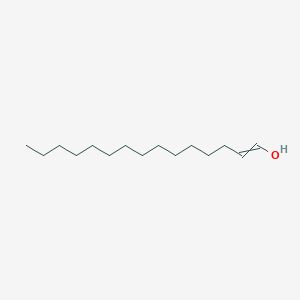
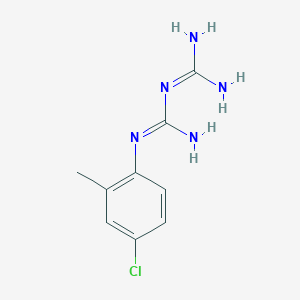
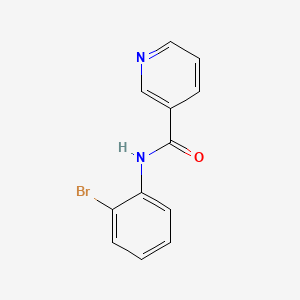
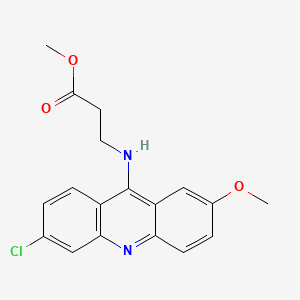
![Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-](/img/structure/B14438905.png)
